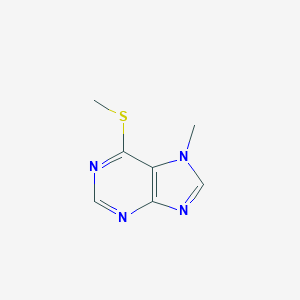
Purine, 7-methyl-6-(methylthio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Purine, 7-methyl-6-(methylthio)-, commonly known as Methylthioguanosine (MTG), is a naturally occurring purine nucleoside found in RNA. It is a modified nucleoside that is formed by the addition of a methylthio group to the N7 position of guanine. MTG has been found to play a significant role in RNA processing, translation, and stability.
Mécanisme D'action
Purine, 7-methyl-6-(methylthio)- exerts its effects by binding to specific proteins and RNA molecules. It has been shown to interact with the cap-binding complex, a protein complex that is involved in the initiation of protein synthesis. Purine, 7-methyl-6-(methylthio)- has also been found to bind to the 5' untranslated region of mRNA, which is important for mRNA stability and translation.
Effets Biochimiques Et Physiologiques
Purine, 7-methyl-6-(methylthio)- has been found to have various biochemical and physiological effects. It has been shown to increase the stability of mRNA and enhance translation efficiency. Purine, 7-methyl-6-(methylthio)- has also been found to be involved in the regulation of alternative splicing, which is important for the generation of protein diversity. Additionally, Purine, 7-methyl-6-(methylthio)- has been shown to play a role in the immune response, as it is involved in the recognition of viral RNA by the host cell.
Avantages Et Limitations Des Expériences En Laboratoire
Purine, 7-methyl-6-(methylthio)- has several advantages for lab experiments, including its ability to enhance translation efficiency and increase mRNA stability. However, it is important to note that Purine, 7-methyl-6-(methylthio)- can also have off-target effects, which can complicate data interpretation. Additionally, the use of Purine, 7-methyl-6-(methylthio)- can be limited by its availability and cost.
Orientations Futures
There are several future directions for research on Purine, 7-methyl-6-(methylthio)-. One area of interest is the development of new methods for the synthesis of Purine, 7-methyl-6-(methylthio)- and related nucleosides. Another area of interest is the identification of new proteins and RNA molecules that interact with Purine, 7-methyl-6-(methylthio)-. Additionally, further research is needed to fully understand the role of Purine, 7-methyl-6-(methylthio)- in alternative splicing and the immune response.
Conclusion:
In conclusion, Purine, 7-methyl-6-(methylthio)- is a naturally occurring purine nucleoside that plays a significant role in RNA processing, translation, and stability. It has been extensively studied for its effects on mRNA stability, translation efficiency, and alternative splicing. Purine, 7-methyl-6-(methylthio)- has also been found to be involved in the immune response. While Purine, 7-methyl-6-(methylthio)- has several advantages for lab experiments, it is important to consider its limitations and potential off-target effects. Future research on Purine, 7-methyl-6-(methylthio)- will likely focus on the development of new synthesis methods, the identification of new protein and RNA targets, and a better understanding of its role in alternative splicing and the immune response.
Méthodes De Synthèse
Purine, 7-methyl-6-(methylthio)- can be synthesized using various methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the reaction of guanosine with a methylthiolating agent, such as methyl iodide or methyl sulfide. Enzymatic synthesis involves the use of Purine, 7-methyl-6-(methylthio)- synthase, an enzyme that catalyzes the transfer of a methylthio group from S-adenosylmethionine to guanosine.
Applications De Recherche Scientifique
Purine, 7-methyl-6-(methylthio)- has been extensively studied for its role in RNA processing and translation. It has been found to be involved in the regulation of mRNA stability and splicing. Purine, 7-methyl-6-(methylthio)- has also been shown to be essential for the proper functioning of the ribosome, the cellular machinery responsible for protein synthesis. Additionally, Purine, 7-methyl-6-(methylthio)- has been found to play a role in the immune response, as it is involved in the recognition of viral RNA by the host cell.
Propriétés
Numéro CAS |
1008-01-1 |
|---|---|
Nom du produit |
Purine, 7-methyl-6-(methylthio)- |
Formule moléculaire |
C7H8N4S |
Poids moléculaire |
180.23 g/mol |
Nom IUPAC |
7-methyl-6-methylsulfanylpurine |
InChI |
InChI=1S/C7H8N4S/c1-11-4-10-6-5(11)7(12-2)9-3-8-6/h3-4H,1-2H3 |
Clé InChI |
WGZQCBOLSZNNRW-UHFFFAOYSA-N |
SMILES |
CN1C=NC2=C1C(=NC=N2)SC |
SMILES canonique |
CN1C=NC2=C1C(=NC=N2)SC |
Autres numéros CAS |
1008-01-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



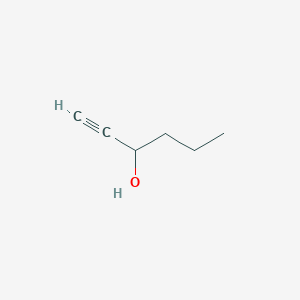

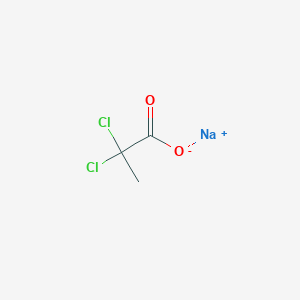


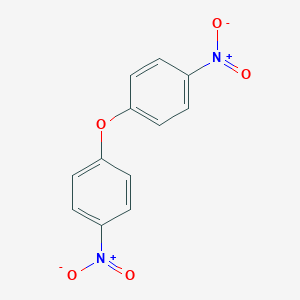
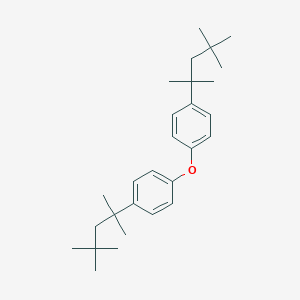
![4-[(4-Methoxyphenyl)amino]benzenediazonium chloride](/img/structure/B89421.png)
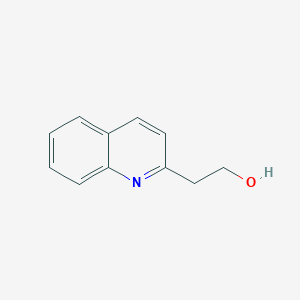
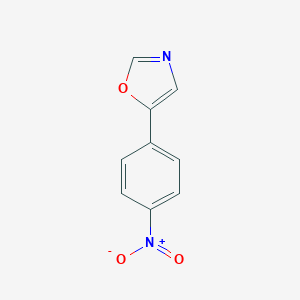
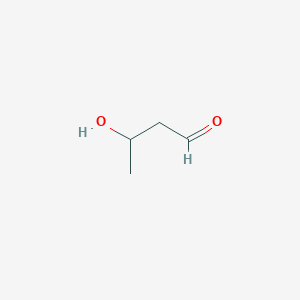
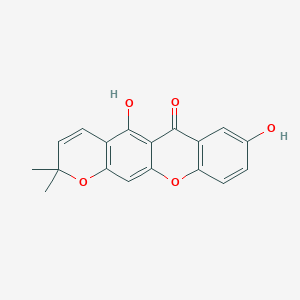

![Methanesulfonic acid, [(3-methylphenyl)amino]-](/img/structure/B89434.png)